7,4'-Dimethoxyflavone

Vue d'ensemble

Description

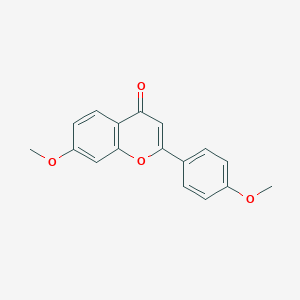

7,4’-Dimethoxyflavone is a flavonoid compound characterized by the presence of two methoxy groups attached to the flavone structure. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. 7,4’-Dimethoxyflavone has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7,4’-dimethoxyflavone typically involves the methylation of hydroxyl groups on the flavone structure. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 7,4’-dimethoxyflavone may involve the extraction and purification from natural sources, such as plants belonging to the Combretaceae family. The process includes solvent extraction, followed by chromatographic techniques like silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 7,4’-Dimethoxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.

Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of flavanones or dihydroflavones.

Substitution: Formation of thioethers or amino derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study the reactivity and synthesis of flavonoids.

Medicine: Explored for its therapeutic potential in treating inflammatory diseases, fungal infections, and cancer

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

The mechanism of action of 7,4’-dimethoxyflavone involves multiple molecular targets and pathways:

Comparaison Avec Des Composés Similaires

7,4’-Dimethoxyflavone can be compared with other similar flavonoid compounds:

5-Hydroxy-3,7-dimethoxyflavone: Exhibits similar inhibitory activity against calcium-mediated cell cycle regulation.

5-Hydroxy-7-methoxyflavone: Known for its anti-inflammatory and anticancer properties.

5,7-Dimethoxyflavone: Shares antifungal and antioxidant activities.

Uniqueness: 7,4’-Dimethoxyflavone stands out due to its dual methoxy substitution, which enhances its lipophilicity and biological activity compared to hydroxylated flavones .

Activité Biologique

7,4'-Dimethoxyflavone is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods, including oxidative cyclization of chalcones. The synthesis involves the condensation of 2,4-dihydroxyacetophenones with 3,4-dimethoxybenzaldehydes, followed by oxidative cyclization using iodine as a catalyst in DMSO. The resulting compound exhibits distinct spectral characteristics that confirm its structure, including specific peaks in NMR and IR spectra indicative of methoxy groups and hydroxyl functionalities .

2. Antioxidant Activity

The antioxidant activity of this compound has been evaluated using the DPPH radical scavenging assay. This method measures the ability of the compound to donate protons to DPPH radicals, thus neutralizing them. The results indicate that this compound exhibits low radical scavenging activity with an IC50 value greater than 100 μg/mL, suggesting limited antioxidant potential compared to other flavonoids .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds like 3',4'-dimethoxyflavone. These compounds were shown to prevent cell death in neuronal cell lines (HeLa and SH-SY5Y) induced by DNA-alkylating agents such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). The mechanism involves reducing the synthesis of poly(ADP-ribose) polymer, which is implicated in neuronal cell death pathways .

4. Antifungal Activity

This compound has also demonstrated antifungal properties. A study isolated 5-hydroxy-7,4'-dimethoxyflavone from Croton zeyheri, which exhibited significant activity against Candida albicans. This compound was effective in inhibiting fungal growth when combined with miconazole and showed a time-dependent decrease in ergosterol content within the fungal cells . Table 1 summarizes the antifungal activity findings.

| Compound | Target Organism | Activity | MIC (μg/mL) |

|---|---|---|---|

| 5-Hydroxy-7,4'-dimethoxyflavone | Candida albicans | Synergistic with miconazole | 25 |

| Miconazole | Candida albicans | Standard antifungal | 10 |

5. Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of 5-hydroxy-7,4'-dimethoxyflavone on glioblastoma cell lines (GL-15) revealed no significant toxicity after 24 hours of exposure at various concentrations. However, it was noted that higher concentrations led to morphological changes in cells and reduced viability at extended exposure times . Table 2 provides a summary of the cytotoxicity results.

| Concentration (μM) | Cell Viability (%) | Observations |

|---|---|---|

| 1 | 100 | No toxicity |

| 10 | 95 | Slight morphological changes |

| 100 | 70 | Significant toxicity after 72h |

6. Conclusion

The biological activity of this compound is multifaceted, with notable antioxidant and neuroprotective effects alongside promising antifungal properties. While its radical scavenging ability appears limited compared to other flavonoids, its potential therapeutic applications warrant further investigation. Future research should focus on elucidating the mechanisms underlying its biological activities and exploring its efficacy in clinical settings.

Propriétés

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTXUFBDCDFQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332791 | |

| Record name | 7,4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20979-50-4 | |

| Record name | 7,4'-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.